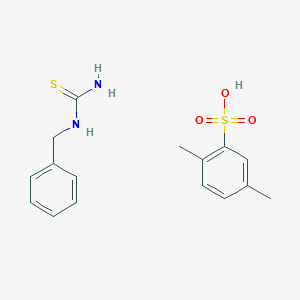![molecular formula C16H27NO B14357160 2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline CAS No. 93446-55-0](/img/structure/B14357160.png)
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methyl group, an aniline group, and a 3,5,5-trimethylhexyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 2-methyl-4-nitrotoluene.
Reduction: The nitro group is reduced to an amine group, resulting in 2-methyl-4-aminotoluene.
Etherification: The amine is then reacted with 3,5,5-trimethylhexanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for bromination and sulfonation reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Halogenated and sulfonated derivatives.
Applications De Recherche Scientifique
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-aminotoluene: Lacks the 3,5,5-trimethylhexyl ether group.
4-[(3,5,5-trimethylhexyl)oxy]aniline: Lacks the methyl group on the benzene ring.
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]phenol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline is unique due to the presence of both the 3,5,5-trimethylhexyl ether group and the aniline group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93446-55-0 |
|---|---|
Formule moléculaire |
C16H27NO |
Poids moléculaire |
249.39 g/mol |
Nom IUPAC |
2-methyl-4-(3,5,5-trimethylhexoxy)aniline |
InChI |
InChI=1S/C16H27NO/c1-12(11-16(3,4)5)8-9-18-14-6-7-15(17)13(2)10-14/h6-7,10,12H,8-9,11,17H2,1-5H3 |
Clé InChI |
GTJQSSFUXLIYRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OCCC(C)CC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


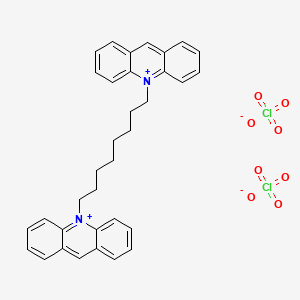
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)

![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)


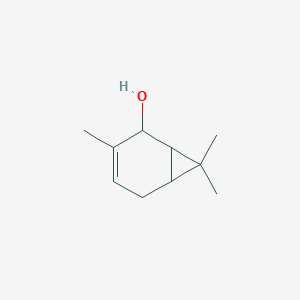
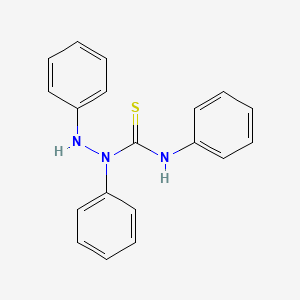
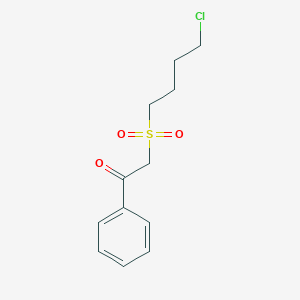
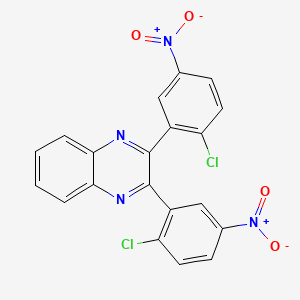
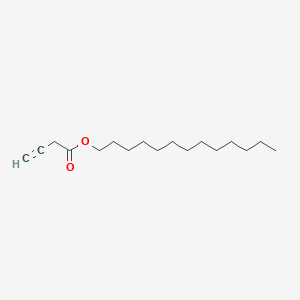
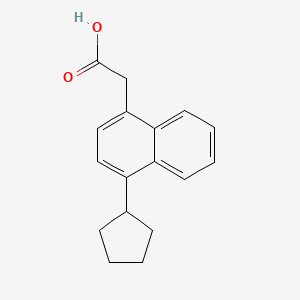
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
